molecular formula C9H6Br2S B6264207 7-bromo-3-(bromomethyl)-1-benzothiophene CAS No. 17512-62-8

7-bromo-3-(bromomethyl)-1-benzothiophene

Cat. No.: B6264207
CAS No.: 17512-62-8
M. Wt: 306
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Description

7-Bromo-3-(bromomethyl)-1-benzothiophene is a halogenated benzothiophene derivative characterized by a bromine atom at the 7-position and a bromomethyl (-CH₂Br) group at the 3-position of the benzothiophene core.

Benzothiophenes are sulfur-containing heterocycles widely studied for their pharmacological and materials science applications. The bromine substituents in this compound likely enhance its reactivity, making it a candidate for further functionalization in synthetic chemistry or drug discovery .

Properties

CAS No.

17512-62-8

Molecular Formula

C9H6Br2S

Molecular Weight

306

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(bromomethyl)-1-benzothiophene typically involves the bromination of 3-methyl-1-benzothiophene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, under reflux conditions. The bromination occurs at the methyl group and the benzene ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(bromomethyl)-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or thioether derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone, potassium tert-butoxide (KOtBu) in tert-butanol, and other nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzothiophenes.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and thioethers.

Scientific Research Applications

7-Bromo-3-(bromomethyl)-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-3-(bromomethyl)-1-benzothiophene depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized to form sulfoxides or sulfones. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Substituent Effects and Reactivity

The substituents at the 3-position critically influence the compound’s electronic and steric properties:

Compound Name 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
7-Bromo-3-(bromomethyl)-1-benzothiophene -CH₂Br C₉H₆Br₂S 306.02* High electrophilicity; prone to nucleophilic substitution due to Br leaving group
7-Bromo-3-methyl-1-benzothiophene -CH₃ C₉H₇BrS 227.12 Low reactivity; methyl group stabilizes via electron donation
7-Bromo-3-chloro-...-benzothiophene-2-carboxamide () -Cl C₁₇H₁₅BrClF₂N₃O₂S 478.74 Chlorine’s moderate electronegativity balances reactivity; carboxamide enhances hydrogen-bonding potential

*Calculated based on atomic masses.

  • Bromomethyl (-CH₂Br) : Introduces steric bulk and high electrophilicity, enabling cross-coupling or substitution reactions.
  • Methyl (-CH₃) : Electron-donating effect stabilizes the aromatic system, reducing reactivity but improving lipophilicity for drug delivery .
  • Chloro (-Cl) : Less reactive than bromine but enhances polarity and intermolecular interactions.

Heterocycle Comparison: Benzothiophene vs. Benzofuran

The benzofuran analog 5-bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran () replaces sulfur with oxygen, altering electronic properties:

  • Benzothiophene : Sulfur’s polarizability increases π-electron delocalization, enhancing stability in redox environments.
  • Benzofuran : Oxygen’s electronegativity reduces electron density, favoring interactions with biological targets (e.g., antifungal activity) .

Pharmacological Potential

  • Methyl-substituted benzothiophenes (e.g., ) are often intermediates in drug synthesis due to their metabolic stability .
  • Carboxamide derivatives () exhibit enhanced binding to enzymes or receptors, as seen in kinase inhibitors .
  • Bromomethyl-substituted analogs are under exploration as alkylating agents or precursors in oncology.

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